
N-(3,4-dichlorobenzoyl)proline
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Description
N-(3,4-Dichlorobenzoyl)proline is a proline derivative featuring a 3,4-dichlorobenzoyl group attached to the nitrogen atom of the proline ring. The compound is synthesized via condensation reactions, such as the coupling of N-(3,4-dichlorobenzoyl)-glutamic acid anhydride with amines under mild aqueous conditions (5°C) . Its applications include serving as an intermediate in pharmaceutical synthesis, notably for drugs like Loxiglumide, a cholecystokinin receptor antagonist .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(3,4-dichlorobenzoyl)proline, and what reagents/conditions are critical for achieving high yields?
this compound is typically synthesized via acylation of proline with 3,4-dichlorobenzoyl chloride. Key steps include:
- Reagent Selection : Use 3,4-dichlorobenzoyl chloride (prepared via chlorination of benzoyl chloride derivatives) as the acylating agent .
- Reaction Conditions : Conduct the reaction in anhydrous solvents like dichloromethane or toluene under inert atmosphere (N₂/Ar) to prevent hydrolysis of the acyl chloride. A base such as triethylamine is added to neutralize HCl byproducts .
- Purification : Flash column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization is recommended to isolate the product with >95% purity .
Q. Which analytical techniques are most reliable for characterizing this compound, and what spectral markers should be prioritized?
- Nuclear Magnetic Resonance (NMR) :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity .
- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ peaks matching the molecular weight (e.g., m/z ~316 for C₁₂H₁₀Cl₂NO₃) .
Q. How does the stability of this compound vary under different storage conditions, and what precautions are necessary?
- Temperature : Store at –20°C in sealed vials to prevent degradation. The compound may decompose at room temperature over weeks due to hydrolysis of the amide bond .
- Light Sensitivity : Protect from UV light to avoid photodegradation of the aromatic chloro groups. Use amber glassware .
- Solvent Compatibility : Avoid aqueous or protic solvents (e.g., methanol); anhydrous DMSO or DMF is preferred for long-term solutions .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during the acylation of proline with 3,4-dichlorobenzoyl chloride?
- Solvent Optimization : Use toluene or THF instead of DCM to reduce side reactions like dimerization. Toluene improves solubility of intermediates .
- Stoichiometry : Maintain a 1.2:1 molar ratio of acyl chloride to proline to ensure complete reaction while avoiding excess reagent .
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce reaction time .
- Workup : Quench with ice-cold water to precipitate the product and remove unreacted acyl chloride .
Q. What mechanistic insights explain the biological activity of this compound derivatives in cancer models?
- Apoptosis Induction : Derivatives like 1-cyclopropyl-4-((1-(3,4-dichlorobenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2-one activate caspase-3/7 pathways, leading to programmed cell death in breast and colon cancer lines .
- Structure-Activity Relationships (SAR) : The dichlorophenyl group enhances membrane permeability, while the proline moiety contributes to target specificity (e.g., kinase inhibition) .
- In vitro Validation : Use flow cytometry (Annexin V/PI staining) and Western blotting (caspase cleavage) to confirm apoptotic mechanisms .
Q. How can researchers resolve contradictions in reported NMR data for this compound derivatives?
- Solvent Effects : NMR shifts vary with solvent (e.g., DMSO-d6 vs. CDCl₃). For consistency, replicate literature conditions or report solvent-specific data .
- Concentration Dependence : High concentrations may cause aggregation, altering chemical shifts. Use diluted samples (≤10 mM) .
- Advanced Techniques : Employ 2D NMR (COSY, HSQC) to assign ambiguous peaks. X-ray crystallography can resolve structural ambiguities .
Q. What strategies are effective for scaling up this compound synthesis while maintaining purity?
- Continuous Flow Chemistry : Reduces reaction time and improves yield consistency compared to batch methods .
- Microwave Assistance : Enhances reaction efficiency for steps like cyclization or acylation .
- Industrial-Grade Purification : Use simulated moving bed (SMB) chromatography for large-scale separations .
Q. Methodological Notes
- Synthesis References : Prioritize protocols from peer-reviewed journals (e.g., Ludwig-Maximilians-Universität München) over commercial databases .
- Data Validation : Cross-check spectral data with multiple sources (e.g., NIST Chemistry WebBook) to ensure accuracy .
- Biological Assays : Include positive controls (e.g., staurosporine for apoptosis) and dose-response curves to validate activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dichlorobenzoyl-Containing Isochrome Derivatives
Compound 4b (N-(t-Butyl)-3-(3,4-dichlorobenzoyl)-4-hydroxy-1-oxoisochroman-3-carboxamide)
- Physical Properties : Melting point ranges between 177–187°C, with slight variations depending on synthesis conditions .
- Structural Features: Contains a bicyclic isochroman ring fused with a dichlorobenzoyl group. The rigid structure contrasts with the monocyclic proline derivative.
- Spectral Data : IR peaks at 1720 cm⁻¹ (carbonyl) and 1600 cm⁻¹ (aromatic C=C); NMR signals at δ 1.45 ppm (t-Bu) and δ 7.5–8.0 ppm (aromatic protons) .
Compound 4c (N-(t-Butyl)-4-hydroxy-3-(4-nitrobenzoyl)-1-oxoisochroman-3-carboxamide)
- Physical Properties : Higher melting point (192–194°C) due to the nitro group’s stronger intermolecular interactions .
Dichlorobenzoyl Thiourea and Urea Derivatives
N-(2,4-Dichlorobenzoyl)-N’-phenylthiourea
- Synthesis : Prepared via Schotten-Baumann reaction between 2,4-dichlorobenzoyl chloride and phenylthiourea, requiring reflux for 8 hours .
N-(4-Acetylphenyl)-N’-(3,4-dichlorobenzoyl)thiourea
- Structural Notes: Combines acetylphenyl and dichlorobenzoyl groups, enhancing π-π stacking interactions. No bioactivity data reported .
Dichlorophenyl Propanamide and Agrochemical Derivatives
N-(3,4-Dichlorophenyl)propanamide (Propanil)
- Application : Herbicide targeting acetyl-CoA carboxylase in plants .
- Structural Simplicity : Lacks the proline ring, resulting in a flexible amide backbone.
Iprodione Metabolite Isomer
- Structure : Contains a dichlorophenyl-trioxopyrimidinecarboxamide framework, enabling fungicidal activity via mitochondrial disruption .
Parameter | This compound | Propanil |
---|---|---|
Backbone | Cyclic proline | Linear amide |
Application | Pharmaceutical synthesis | Herbicide |
Key Research Findings
Substituent Position Matters :
- 3,4-Dichloro substitution (as in this compound) enhances electron-withdrawing effects compared to 2,4-dichloro analogs, influencing reactivity and binding affinity .
- The nitro group in Compound 4c increases polarity but may reduce membrane permeability compared to chloro groups .
Structural Rigidity vs.
Synthetic Efficiency :
- This compound’s synthesis under mild aqueous conditions offers environmental advantages over methods requiring prolonged reflux .
Properties
Molecular Formula |
C12H11Cl2NO3 |
---|---|
Molecular Weight |
288.12 g/mol |
IUPAC Name |
(2S)-1-(3,4-dichlorobenzoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H11Cl2NO3/c13-8-4-3-7(6-9(8)14)11(16)15-5-1-2-10(15)12(17)18/h3-4,6,10H,1-2,5H2,(H,17,18)/t10-/m0/s1 |
InChI Key |
ZHVCKMSAEWCLOO-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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